molecular formula C13H18O3S B4611875 Methyl 6-(5-acetylthiophen-2-yl)hexanoate

Methyl 6-(5-acetylthiophen-2-yl)hexanoate

Cat. No.: B4611875
M. Wt: 254.35 g/mol
InChI Key: BOLWUUQIBROZDD-UHFFFAOYSA-N
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Description

Methyl 6-(5-acetylthiophen-2-yl)hexanoate: is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often found in natural fragrances of fruits and flowers . This particular compound features a thiophene ring, which is a sulfur-containing heterocycle, making it an interesting subject for various chemical studies.

Scientific Research Applications

Chemistry: Methyl 6-(5-acetylthiophen-2-yl)hexanoate is used as a building block in organic synthesis, particularly in the formation of more complex molecules .

Biology: In biological studies, this compound can be used to investigate the interactions between esters and biological macromolecules.

Industry: Used in the manufacture of fragrances and flavoring agents due to its pleasant odor.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-(5-acetylthiophen-2-yl)hexanoate typically involves the esterification of 6-(5-acetylthiophen-2-yl)hexanoic acid with methanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or alcohols under basic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Amides or other ester derivatives.

Mechanism of Action

The mechanism of action for Methyl 6-(5-acetylthiophen-2-yl)hexanoate involves its interaction with various molecular targets through its ester and thiophene functionalities. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, while the thiophene ring can participate in π-π interactions with aromatic residues in proteins .

Properties

IUPAC Name

methyl 6-(5-acetylthiophen-2-yl)hexanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O3S/c1-10(14)12-9-8-11(17-12)6-4-3-5-7-13(15)16-2/h8-9H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOLWUUQIBROZDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(S1)CCCCCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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